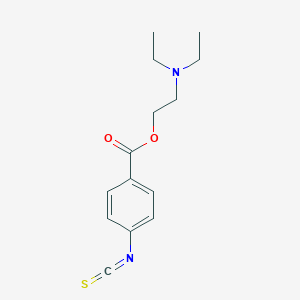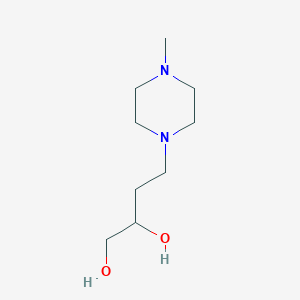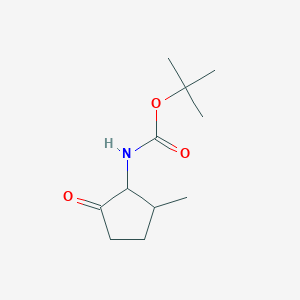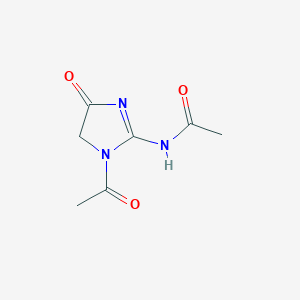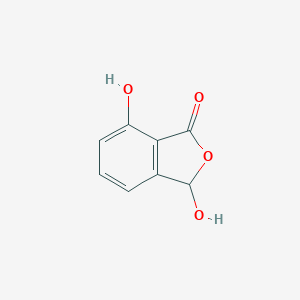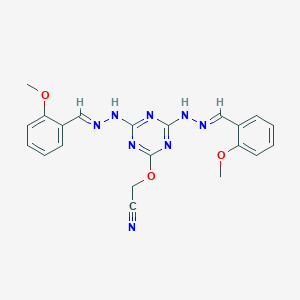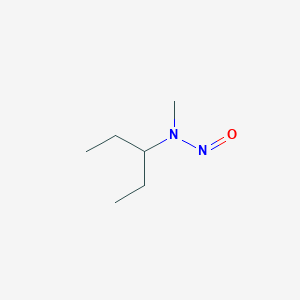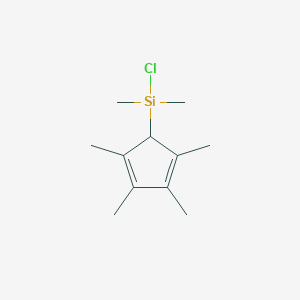
クロロジメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シラン
概要
説明
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane, also known as chlorodimethylsilane (CDMS), is an organosilicon compound used in a variety of synthetic organic chemistry applications. It is a colorless, volatile liquid that is used as a reagent in a variety of reactions, including Grignard and Wittig reactions. CDMS is also used as a catalyst in the preparation of polysiloxanes, as a protecting agent in the synthesis of peptides, and as a reagent in the synthesis of organosilanes.
科学的研究の応用
触媒反応研究
クロロジメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シランは、蛍光プローブとして触媒反応の研究に使用されてきました . その構造により、特に有機変換の触媒作用を促進する遷移金属の存在下における反応機構の調査が可能になります。
有機ケイ素化学
この化合物は、有機ケイ素化学において重要な役割を果たし、ケイ素を含む環状化合物の合成に使用されます。 これらの化合物は、安定性と反応性が高く、望ましい特性を持つ新しい材料の開発に不可欠です .
製薬研究
製薬研究では、このシラン誘導体は、医薬品分子の新しい合成経路を開発するために使用されます。 そのユニークな構造は、医薬品フレームワークにケイ素を導入することができ、薬物動態が改善された薬剤につながる可能性があります .
材料科学
この化合物は、ケイ素と安定な結合を形成する能力があるため、高度な材料を開発するための候補となっています。 研究者たちは、電子機器や保護コーティングで用途が期待されるケイ素系ポリマーやコーティングの開発におけるその使用を調査しています .
試験用標準物質
クロロジメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シランは、その明確に定義された構造と特性により、分析化学において標準物質として機能します。 これは、品質管理と研究で使用される分析方法の精度と信頼性を確保するのに役立ちます .
蛍光顕微鏡
蛍光プローブとして、細胞や分子レベルのプロセスの可視化を支援する蛍光顕微鏡に用途があります。 この用途は、生物学的システムを理解し、新しい診断ツールを開発するために不可欠です .
化学合成
この化合物は、さまざまな化学中間体の合成に関与しています。 その反応部位により、複数の官能化が可能になり、有機合成において汎用性の高いビルディングブロックとなります .
教育研究
教育の場では、有機金属化学や触媒作用の原理を説明するために使用されます。 その反応は、学生にケイ素を含む化学相互作用の複雑さを教えるために用いることができます
作用機序
Target of Action
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is primarily used as a reagent in organic synthesis . It targets various organic compounds, acting as a silylating agent or a short-chain organosilicon reagent .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often involved in catalytic coupling reactions and ketone reduction reactions . The exact mode of action depends on the specific reaction conditions and the compounds it is reacting with.
Biochemical Pathways
The compound is used in the study of catalytic reactions . It is synthesized by reacting aminopropylsilane with toluene and ethylene . The exact biochemical pathways it affects would depend on the specific reactions it is used in.
Pharmacokinetics
Its physical properties such as boiling point (50 °c/005 mmHg) and density (0972 g/mL at 25 °C) can impact its behavior in a reaction .
Result of Action
The result of the compound’s action is the formation of new organic compounds. It plays a crucial role in the preparation and modification of polysiloxanes . The exact molecular and cellular effects would depend on the specific reactions it is used in.
特性
IUPAC Name |
chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBNCMQGRJAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407757 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125542-03-2 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


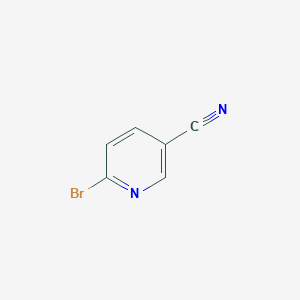
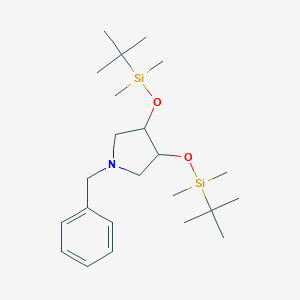
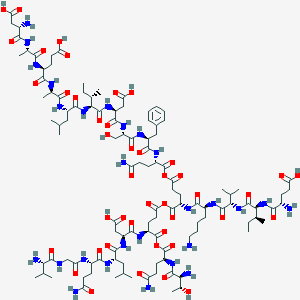
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
